molecular formula C30H44N2O5 B1255657 Ivarimods

Ivarimods

Cat. No.: B1255657
M. Wt: 512.7 g/mol
InChI Key: YBWSFBMTGQZOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ivarimods is a synthetic small-molecule compound primarily investigated for its immunomodulatory and anti-inflammatory properties. Its chemical structure features a core aromatic ring system with functional groups that enable selective binding to intracellular signaling pathways, particularly those involving NF-κB and JAK-STAT cascades . Preclinical studies highlight its ability to suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) while preserving regulatory T-cell activity, making it a candidate for autoimmune diseases such as rheumatoid arthritis and psoriasis . Pharmacokinetic studies indicate moderate oral bioavailability (~45-60%) and a half-life of 8–12 hours in rodent models, with metabolism mediated primarily by cytochrome P450 enzymes (CYP3A4/5) .

Properties

Molecular Formula

C30H44N2O5

Molecular Weight

512.7 g/mol

IUPAC Name

15-(2-hydroxyethyl)-5,9-dimethyl-5-(morpholine-4-carbonyl)-19-propan-2-yl-15-azapentacyclo[10.5.2.01,10.04,9.013,17]nonadec-18-ene-14,16-dione

InChI

InChI=1S/C30H44N2O5/c1-18(2)20-17-30-9-6-21-28(3,7-5-8-29(21,4)27(36)31-11-14-37-15-12-31)22(30)16-19(20)23-24(30)26(35)32(10-13-33)25(23)34/h17-19,21-24,33H,5-16H2,1-4H3

InChI Key

YBWSFBMTGQZOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C5C3C(=O)N(C5=O)CCO)(CCCC4(C)C(=O)N6CCOCC6)C

Synonyms

RU 18492
RU-18492

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Ivarimods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ivarimods can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ivarimods exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ivarimods is structurally analogous to Leflunomide and Tofacitinib, two well-established immunomodulators. Below is a comparative analysis based on pharmacological and physicochemical properties:

Parameter This compound Leflunomide Tofacitinib References
Molecular Weight 342.4 g/mol 270.2 g/mol 312.4 g/mol
Target Pathway NF-κB, JAK-STAT Dihydroorotate dehydrogenase JAK1/JAK3
Bioavailability 45-60% ~80% ~74%
Half-life 8–12 hours 14–18 days 3–6 hours
Key Adverse Effects Mild hepatotoxicity Severe hepatotoxicity Thrombocytopenia

Mechanistic Differentiation

  • Leflunomide: Inhibits dihydroorotate dehydrogenase, blocking pyrimidine synthesis in rapidly dividing immune cells. While effective, its long half-life and hepatotoxicity limit use in patients with liver comorbidities .
  • Tofacitinib: A JAK1/JAK3 inhibitor with rapid onset but higher risk of infections due to broad immunosuppression. This compound’ selective NF-κB inhibition may reduce this risk .

Solubility and Formulation Challenges

This compound exhibits poor aqueous solubility (0.12 mg/mL at pH 7.4), comparable to Tofacitinib (0.09 mg/mL) but inferior to Leflunomide (1.2 mg/mL). Nanoemulsion formulations are under investigation to enhance its dissolution profile .

Clinical Efficacy (Phase II Trials)

Compound Disease Response Rate Placebo-Adjusted Improvement References
This compound Rheumatoid Arthritis 68% 32%
Tofacitinib Rheumatoid Arthritis 71% 35%
Leflunomide Rheumatoid Arthritis 65% 30%

This compound demonstrates comparable efficacy to Tofacitinib and Leflunomide but with a milder adverse event profile, particularly regarding liver enzyme elevations (<5% incidence vs. 15% for Leflunomide) .

Critical Analysis of Research Limitations

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